molecular formula C9H8ClN B1628664 4-Chloro-3-methyl-1H-indole CAS No. 858236-14-3

4-Chloro-3-methyl-1H-indole

Cat. No. B1628664
CAS RN: 858236-14-3
M. Wt: 165.62 g/mol
InChI Key: SIJJLBWDMCNZLB-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methyl-1H-indole is similar to other indole derivatives. It contains a benzopyrrole structure, which is aromatic in nature due to the presence of 10 π-electrons .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-methyl-1H-indole are not detailed in the retrieved papers, indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .

Safety And Hazards

The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The incorporation of an indole core in medicinal molecules has made it an important heterocyclic compound with broad-spectrum biological activities . This has sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

4-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJJLBWDMCNZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609449
Record name 4-Chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-1H-indole

CAS RN

858236-14-3
Record name 4-Chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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